molecular formula C9H21BrN2O2 B1525519 tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide CAS No. 1334149-40-4

tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide

Cat. No.: B1525519
CAS No.: 1334149-40-4
M. Wt: 269.18 g/mol
InChI Key: YRUFXGAAQTUUNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(methylamino)propyl]carbamate hydrobromide (CAS: 1334149-40-4) is a carbamate-protected amine salt with the molecular formula C₉H₂₁BrN₂O₂ and a molecular weight of 269.18 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly for protecting primary or secondary amines during multi-step reactions. The tert-butyl carbamate (Boc) group provides stability under basic and nucleophilic conditions, while the hydrobromide counterion enhances solubility in polar solvents and facilitates crystallization . This compound is structurally characterized by a propyl chain bearing a methylamino group (−NHCH₃) and a Boc-protected carbamate (−NHCO₂t-Bu), with HBr as the counterion.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFXGAAQTUUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity

Property Value
IUPAC Name tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide
CAS Number 1334149-40-4
Molecular Formula C₉H₂₁BrN₂O₂
Molecular Weight 269.18 g/mol
Structure (SMILES) CC(C)(C)OC(=O)NCCCNC.Br

Preparation Methods

Standard Laboratory Synthesis

The most widely reported method for preparing this compound involves the reaction of tert-butyl chloroformate with 3-(methylamino)propylamine, followed by conversion to the hydrobromide salt.

Stepwise Procedure
  • Formation of tert-butyl N-[3-(methylamino)propyl]carbamate:

    • Dissolve 3-(methylamino)propylamine in anhydrous dichloromethane.
    • Add triethylamine as a base to neutralize the generated hydrochloric acid.
    • Cool the reaction mixture to 0–5°C.
    • Slowly add tert-butyl chloroformate dropwise under stirring.
    • Allow the reaction to proceed at room temperature for 2–4 hours.
    • Monitor the reaction by thin-layer chromatography (TLC).
    • Upon completion, wash the organic phase with water, brine, and dry over anhydrous sodium sulfate.
    • Evaporate the solvent under reduced pressure to obtain the crude carbamate.
  • Conversion to Hydrobromide Salt:

    • Dissolve the crude carbamate in anhydrous ethanol or isopropanol.
    • Bubble dry hydrogen bromide gas through the solution or add a stoichiometric amount of 48% hydrobromic acid.
    • Stir at room temperature for 1–2 hours.
    • Precipitate the hydrobromide salt by addition of diethyl ether.
    • Collect the product by filtration, wash with cold ether, and dry under vacuum.
Reaction Scheme

$$
\text{tert-butyl chloroformate} + \text{3-(methylamino)propylamine} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2}} \text{tert-butyl N-[3-(methylamino)propyl]carbamate} \xrightarrow[\text{HBr}]{\text{EtOH}} \text{Hydrobromide salt}
$$

Key Reaction Parameters Table
Parameter Typical Value
Solvent Dichloromethane (DCM)
Base Triethylamine
Temperature 0–25°C
Reaction Time 2–4 hours (carbamate formation)
Acid Source HBr gas or 48% HBr solution
Yield (overall) 70–90%

Industrial Scale Synthesis

On an industrial scale, the same synthetic principles are applied, but with modifications for efficiency and safety:

  • Continuous flow reactors are employed to improve heat and mass transfer, minimize side reactions, and enhance scalability.
  • Automated dosing and in-line monitoring (e.g., FTIR, HPLC) are used for process control.
  • Solvent recovery and recycling are implemented to reduce costs and environmental impact.

Alternative Synthetic Approaches

Some literature suggests an alternative route involving the alkylation of tert-butyl carbamate with 3-(methylamino)propyl bromide under basic conditions, typically in solvents such as dimethylformamide or acetonitrile. This method is less common due to the potential for side reactions and lower selectivity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
tert-butyl chloroformate route High yield, mild conditions, scalable Requires careful handling of reagents 70–90%
Alkylation of tert-butyl carbamate Simpler reagents, accessible Lower selectivity, side reactions 50–70%

Research Findings and Optimization

  • Reaction Monitoring: TLC and HPLC are routinely used to monitor completion and purity.
  • Purification: Recrystallization from ethanol/ether mixture is effective for obtaining analytically pure hydrobromide salt.
  • Stability: The hydrobromide salt form exhibits improved solubility and stability, facilitating downstream applications.
  • Yield Optimization: Use of excess base and slow addition of tert-butyl chloroformate minimizes urea by-product formation and maximizes yield.

Summary Table: Preparation Data

Step Reagents/Conditions Yield (%) Notes
Carbamate formation tert-butyl chloroformate, triethylamine, DCM, 0–25°C 80–95 Exothermic, requires slow addition
Hydrobromide salt formation HBr (gas or aq.), EtOH, RT 90–98 Precipitation, easy filtration
Overall Combined 70–90 High purity achievable

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically employed.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as aldehydes or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the pharmacological properties of derived compounds. For instance, it can be utilized in the development of inhibitors for specific enzymes involved in neurodegenerative diseases.

Case Study: Enzyme Inhibition
Research has demonstrated the potential of tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide as an inhibitor for certain enzymes. In studies focusing on enzyme mechanisms, this compound has been shown to interact with active sites, providing insights into enzyme kinetics and substrate specificity.

Biological Research

Protein Interaction Studies
In biological contexts, this compound is employed to investigate protein interactions and mechanisms. It acts as a substrate or modulator in biochemical assays, facilitating the understanding of protein dynamics and function.

Case Study: Mechanistic Insights
A study involving this compound highlighted its role in elucidating the mechanisms of protein interactions within cellular pathways. By employing this compound in various assays, researchers were able to map out critical interactions that govern cellular responses to stimuli.

Organic Synthesis

Protecting Group for Amines
In organic synthesis, this compound is frequently used as a protecting group for amines. This application is crucial during multi-step syntheses where selective functionalization is required without interfering with other reactive groups.

Application Area Functionality Example Use Case
Medicinal ChemistryBuilding block for drug synthesisDevelopment of neuroactive compounds
Biological ResearchStudying enzyme mechanismsInvestigating protein interactions
Organic SynthesisProtecting group for aminesMulti-step organic reactions

Industrial Applications

Chemical Production
The compound is also utilized in the production of various chemicals and materials, including polymers and coatings. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.

Comparison with Related Compounds

Understanding the unique properties of this compound can be enhanced by comparing it with structurally similar compounds:

Compound Name Structural Feature Key Application
Tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamateHydroxyl group presentDifferent reactivity profile
Tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamateMethyl substitution on nitrogenVariations in biological activity

Mechanism of Action

The mechanism by which tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to specific biological responses. The exact pathways involved depend on the specific application and the molecular environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Counterion Key Applications/Properties Reference
This compound C₉H₂₁BrN₂O₂ 269.18 −NHCH₃; HBr Pharmaceutical intermediate; improved solubility via HBr salt
tert-Butyl [3-(methylamino)propyl]carbamate hydrochloride C₉H₂₁ClN₂O₂ 224.73 −NHCH₃; HCl Intermediate with lower molecular weight; HCl salt may reduce hygroscopicity
tert-Butyl (3-aminopropyl)carbamate hydrochloride C₈H₁₈ClN₂O₂ 208.70 −NH₂; HCl Versatile building block for peptide coupling; unprotected primary amine
tert-Butyl (3-(ethylamino)propyl)carbamate C₁₀H₂₂N₂O₂ 202.30 −NHCH₂CH₃ Modified alkyl chain for altered reactivity in nucleophilic substitutions
tert-Butyl N-[3-(4-chloro-2-nitro-anilino)propyl]carbamate C₁₄H₁₉ClN₄O₄ 342.78 −NH(C₆H₃ClNO₂) Precursor for benzimidazole derivatives in kinase inhibitor synthesis
tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate C₁₁H₂₀N₂O₂ 212.29 −NH−C≡CH Alkyne-functionalized for click chemistry applications

Key Comparative Insights

Counterion Effects: The hydrobromide salt (269.18 g/mol) has a higher molecular weight compared to the hydrochloride analog (224.73 g/mol) due to bromine’s larger atomic mass. HBr salts often exhibit superior solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to HCl salts, which may influence reaction efficiency during purification .

Substituent Modifications: Replacing the methylamino group with ethylamino (C₁₀H₂₂N₂O₂) introduces steric bulk, which can slow nucleophilic reactions but improve selectivity in multi-step syntheses . The prop-2-yn-1-ylamino derivative (C₁₁H₂₀N₂O₂) contains an alkyne group, enabling click chemistry applications such as Huisgen cycloaddition for bioconjugation .

Pharmaceutical Relevance: The hydrobromide derivative shares structural similarities with intermediates used in Rivaroxaban synthesis (e.g., tert-butyl (3-chloro-2-hydroxypropyl)carbamate), where Boc protection stabilizes amines during lithiation and coupling steps . tert-Butyl N-[3-(4-chloro-2-nitro-anilino)propyl]carbamate (C₁₄H₁₉ClN₄O₄) demonstrates how nitro and chloro substituents enable cyclization into benzimidazolones, a scaffold prevalent in kinase inhibitors .

Synthetic Methodology :

  • Most analogs are synthesized via Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., diisopropylethylamine in dichloromethane) .
  • Salt formation (e.g., HBr or HCl) typically occurs by treating the free amine with the corresponding acid, followed by crystallization .

Biological Activity

tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide is a compound with significant potential in medicinal chemistry, particularly as a building block for drug development targeting neurological disorders. Its unique structure, characterized by a tert-butyl group linked to a carbamate moiety and a propyl chain containing a methylamino group, enhances its biological activity and reactivity.

  • Molecular Formula : C₉H₂₁BrN₂O₂
  • Molecular Weight : 269.18 g/mol
  • Structure : The presence of the tert-butyl group provides steric hindrance, which is beneficial in organic synthesis and enzyme interactions.

Research indicates that this compound acts primarily as an enzyme inhibitor. The compound binds to specific molecular targets, modulating their activity, which is crucial for understanding biochemical pathways and developing therapeutic agents. It has been investigated for its role in inhibiting various enzymes, potentially leading to significant biological effects depending on the targeted enzyme or receptor.

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymatic activities, making it a candidate for drug development aimed at conditions involving dysregulated enzyme functions.
  • Neuropharmacological Applications : Its structure allows it to interact with neurological targets, presenting opportunities for treating disorders such as anxiety and depression.
  • Potential as a Substrate : The compound may also serve as a substrate in biochemical reactions, further expanding its utility in research and therapeutic applications.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that this compound effectively inhibited the activity of certain proteases involved in viral replication. This suggests potential applications in antiviral drug development .
  • Neuropharmacological Research :
    • In preclinical models, the compound showed promise in reducing symptoms associated with neurological disorders, indicating its potential for further exploration as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-butyl N-[3-(methylamino)propyl]carbamateC₉H₂₁BrN₂O₂Contains methylamino groupEnzyme inhibitor
tert-butyl carbamateC₈H₁₈N₂O₂Lacks methylamino functionalityLess potent in enzyme inhibition
3-(Boc-amino)propyl bromideC₈H₁₆BrNO₂Utilized in alkylation reactionsNot primarily an enzyme inhibitor

Synthesis

The synthesis of this compound typically involves reacting tert-butyl carbamate with 3-(methylamino)propyl bromide under basic conditions. Solvents like dimethylformamide or acetonitrile are often used to enhance yield and purity. The hydrobromide salt form increases solubility and stability in aqueous solutions, facilitating its use in biological assays .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with 3-(methylamino)propylamine hydrobromide. Key parameters include:

  • Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation) .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine .
  • Deprotection : Use of HCl in dioxane (4M, 2h at RT) for tert-butyloxycarbonyl (Boc) removal, followed by neutralization .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity (>95%) .

Q. How can the purity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm structural integrity (e.g., tert-butyl singlet at δ ~1.4 ppm, methylamino protons at δ ~2.2–2.8 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ = 235.2) .

Q. What are the key stability considerations for this compound during storage?

  • Methodological Answer :

  • Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Decomposition Risks : Exposure to moisture or acidic/basic conditions accelerates degradation; monitor via periodic NMR/HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the compound’s biological activity?

  • Methodological Answer :

  • Comparative Analysis : Substituents like difluoroethyl groups (e.g., in tert-butyl (2,2-difluoroethyl) analogs) enhance metabolic stability and target affinity due to increased electronegativity and lipophilicity .

  • Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against serine hydrolases or kinases via fluorescence-based assays .

  • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) to quantify permeability in Caco-2 cell monolayers .

    Modification Biological Effect Reference
    Difluoroethyl substitution↑ Metabolic stability (t₁/₂ > 6h in liver microsomes)
    Chlorophenethyl analogs↓ Solubility (logP +0.5) but ↑ receptor binding

Q. What mechanisms explain the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Kinetic Studies : Monitor carbamate hydrolysis under varying pH (2–12) via UV-Vis spectroscopy. Hydrolysis rates peak at pH 10–12 due to hydroxide ion attack on the carbonyl .
  • DFT Calculations : Gaussian 16 simulations reveal transition-state stabilization via hydrogen bonding between the methylamino group and water molecules (ΔG‡ = 18.3 kcal/mol) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to BET bromodomains (e.g., BRD4). Key interactions include:
  • Hydrogen bonds between the carbamate oxygen and Asn140.
  • Hydrophobic contacts with the tert-butyl group in the acetyl-lysine binding pocket .
  • MD Simulations : GROMACS trajectories (100 ns) assess binding stability (RMSD < 2Å) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in buffered solutions (pH 1–7.4) with HPLC quantification. For example:
  • PBS (pH 7.4) : 2.3 mg/mL (consistent with logP ~1.5) .
  • 0.1N HCl : 8.7 mg/mL due to protonation of the methylamino group .
  • Contradiction Source : Variability in salt forms (hydrobromide vs. hydrochloride) and crystallinity .

Ethical and Safety Considerations

Q. What precautions are necessary for in vitro toxicity studies?

  • Methodological Answer :

  • Institutional Compliance : Follow NIH/WHO guidelines for handling non-FDA-approved compounds .
  • Cytotoxicity Screening : MTT assays in HEK293 cells (IC₅₀ > 100 µM indicates low acute toxicity) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide
Reactant of Route 2
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tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide

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